molecular formula C11H20O2 B12648453 [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde CAS No. 84930-12-1

[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde

Cat. No.: B12648453
CAS No.: 84930-12-1
M. Wt: 184.27 g/mol
InChI Key: ZLVIQMAJLGHJFG-UHFFFAOYSA-N
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Description

[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an acetaldehyde moiety attached via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde typically involves the reaction of 3,3,5-trimethylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyclohexyl ring and methyl groups may also influence the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde can be compared with other similar compounds, such as:

    [(3,3,5-Trimethylcyclohexyl)oxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    [(3,3,5-Trimethylcyclohexyl)oxy]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    [(3,3,5-Trimethylcyclohexyl)oxy]methylamine: Similar structure but with an amine group instead of an aldehyde.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84930-12-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(3,3,5-trimethylcyclohexyl)oxyacetaldehyde

InChI

InChI=1S/C11H20O2/c1-9-6-10(13-5-4-12)8-11(2,3)7-9/h4,9-10H,5-8H2,1-3H3

InChI Key

ZLVIQMAJLGHJFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC=O

Origin of Product

United States

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